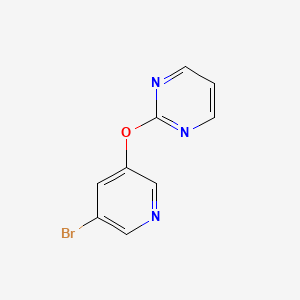

2-((5-Bromopyridin-3-yl)oxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)oxypyrimidine |

InChI |

InChI=1S/C9H6BrN3O/c10-7-4-8(6-11-5-7)14-9-12-2-1-3-13-9/h1-6H |

InChI Key |

YRYNRADNSMWBGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and spatial arrangement of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine (B1678525) and pyridine (B92270) rings. The pyrimidine ring protons typically appear as a doublet and a triplet. The proton at the 5-position (H-5') is expected to be a triplet, coupled to the two protons at the 4- and 6-positions, while the protons at the 4- and 6-positions (H-4'/H-6') would appear as a doublet. For the 5-bromopyridin-3-oxy moiety, three aromatic protons are expected. H-2 and H-6 would likely appear as distinct singlets or very finely split doublets due to small long-range couplings, with H-4 appearing as a triplet or a multiplet.

The ¹³C NMR spectrum will display nine unique carbon signals corresponding to the molecular structure. The carbon atoms directly bonded to electronegative atoms (oxygen and nitrogen) or the bromine atom will be significantly deshielded, appearing at lower fields. C-2 (of the pyridine ring) and C-2' (of the pyrimidine ring), both attached to the bridging oxygen and ring nitrogens, are expected to be the most downfield signals among the aromatic carbons. The carbon bearing the bromine atom (C-5) would also be shifted accordingly.

2D NMR experiments are crucial for definitive assignments.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network within the molecule. Key correlations are expected between H-4' and H-5', and between H-5' and H-6' on the pyrimidine ring. On the pyridine ring, a correlation between H-4 and its adjacent protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule. Crucial correlations would be observed from the pyridine protons (H-2, H-4, H-6) to the pyrimidine carbons through the ether linkage, and vice-versa. For instance, a correlation from H-2 to C-3 (and potentially C-2') would confirm the ether linkage position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is particularly useful for determining the preferred conformation around the C-O-C ether bond, as discussed in the next section.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| 2 | ~8.45 | ~150.0 | H-2 → C-3, C-4, C-6 |

| 3 | - | ~155.0 | - |

| 4 | ~7.60 | ~125.0 | H-4 → C-2, C-3, C-5, C-6 |

| 5 | - | ~118.0 | - |

| 6 | ~8.50 | ~142.0 | H-6 → C-2, C-4, C-5 |

| 2' | - | ~163.0 | - |

| 4'/6' | ~8.60 | ~158.0 | H-4'/6' → C-2', C-5' |

| 5' | ~7.10 | ~117.0 | H-5' → C-4', C-6' |

The conformational flexibility of this compound is primarily defined by the rotation around the two C-O bonds of the ether linkage. The relative orientation of the two aromatic rings can be investigated using NOESY experiments. mdpi.comnih.gov By measuring the through-space interactions between the protons of the pyridine ring and the pyrimidine ring, the predominant conformation in solution can be determined. For instance, a NOE correlation between H-2 of the pyridine ring and H-4'/H-6' of the pyrimidine ring would suggest a twisted, non-planar arrangement. The absence of such correlations might indicate a more extended conformation or rapid rotation. Computational modeling can complement these experimental findings to estimate the energy barriers between different rotational conformers. researchgate.netauremn.org.br

Mass Spectrometry (MS) Applications

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₉H₆BrN₃O), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with nearly equal intensity.

Table 2: Predicted HRMS Data

| Formula | Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|---|

| C₉H₆BrN₃O | [M+H]⁺ | 250.9716 | 252.9695 |

Analysis of the fragmentation patterns under different ionization conditions (Electron Ionization - EI, and Electrospray Ionization - ESI) can reveal details about the molecule's stability and structure. nih.govwikipedia.org

Under ESI, which is a softer ionization technique, the protonated molecular ion [M+H]⁺ would be the base peak. In tandem MS (MS/MS) experiments, characteristic fragmentation would likely involve the cleavage of the ether bond. Two primary fragmentation pathways are plausible:

Loss of the pyrimidine ring, leading to a [C₅H₃BrN-O]⁺ fragment.

Loss of the 5-bromopyridin-3-oxy radical, resulting in a protonated pyrimidine ion.

Under the higher energy conditions of EI, more extensive fragmentation is expected. sapub.orglibretexts.org Key fragmentation steps would likely include:

Cleavage of the C-O ether bonds.

Loss of the bromine atom (Br•).

Sequential loss of small neutral molecules like HCN from the heterocyclic rings.

Formation of characteristic pyridine and pyrimidine ring fragments. libretexts.orgnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman provide information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the aromatic rings and the ether linkage. Key expected absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=N and C=C stretching vibrations within the pyridine and pyrimidine rings (typically in the 1600-1400 cm⁻¹ region). The most diagnostic feature for the ether linkage would be the asymmetric C-O-C stretching vibration, which for aryl ethers typically appears as a strong band in the 1275-1200 cm⁻¹ region. youtube.comspectroscopyonline.compressbooks.pubudel.edurockymountainlabs.com A corresponding symmetric stretch is expected at a lower frequency, around 1075-1020 cm⁻¹. udel.edu The C-Br stretch would likely appear in the far-infrared region (below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. Strong signals are expected for the symmetric breathing modes of the pyridine and pyrimidine rings. researchgate.netresearchgate.netacs.org The C-Br bond may also give rise to a detectable Raman signal.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aromatic C=C/C=N Stretch | 1600-1400 | Strong | Strong |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Weak |

| Symmetric C-O-C Stretch | 1075-1020 | Medium | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. This technique provides information about the chromophores present and the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the pyridine and pyrimidine rings. The pyridine and pyrimidine moieties act as the primary chromophores. The presence of the bromine atom and the ether linkage can influence the position and intensity of these absorption bands. Halogenation can have a notable effect on the absorption spectra of pyrimidine derivatives, with the effect increasing with photon energy. rsc.orgresearchgate.net

The lowest-energy absorption bands are typically associated with transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict and characterize the nature of these electronic transitions. rsc.orgresearchgate.net

The polarity of the solvent can significantly affect the UV-Vis absorption spectrum of a molecule. semanticscholar.org This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states. The intensity, shape, and maximum absorption wavelength (λmax) of the absorption bands can be influenced by solvent-solute interactions. semanticscholar.org

For this compound, changing the solvent is expected to alter the positions of the π→π* and n→π* transitions. Generally, polar solvents can stabilize the excited state more than the ground state, leading to a shift in the absorption maximum. A bathochromic shift (red shift) occurs when the absorption maximum moves to a longer wavelength, while a hypsochromic shift (blue shift) is a movement to a shorter wavelength. The introduction of different functional groups can also affect the absorption maxima, with some groups causing bathochromic shifts and others hypsochromic shifts. biointerfaceresearch.com

Table 2: Hypothetical Solvent Effects on the Absorption Maxima (λmax) of this compound

| Solvent | Polarity Index | Predicted λmax Shift (Relative to Non-polar Solvent) |

|---|---|---|

| Hexane | 0.1 | Reference |

| Dichloromethane | 3.1 | Slight Bathochromic Shift |

| Ethanol | 4.3 | Bathochromic Shift |

| Acetonitrile (B52724) | 5.8 | Bathochromic Shift |

Note: This table presents a hypothetical trend. The actual direction and magnitude of the solvatochromic shift depend on the specific electronic transitions and the nature of the solute-solvent interactions.

Based on a thorough search of available scientific literature and crystallographic databases, a single-crystal X-ray diffraction study for the specific compound this compound has not been publicly reported. As a result, the detailed experimental data required to populate the requested article outline—including crystal system, space group, precise bond lengths, bond angles, dihedral angles, and specific intermolecular interactions—is not available.

The generation of a scientifically accurate article focusing on the crystallographic and solid-state structural analysis of this compound is contingent upon the existence of such a published study. Without this foundational data, it is not possible to provide the specific and detailed analysis requested in the outline.

Therefore, the article on the crystallographic studies of this compound cannot be generated at this time.

Crystallographic Studies and Solid State Structural Analysis

Supramolecular Chemistry and Intermolecular Interactions

Halogen Bonding Involving the Bromine Atom

In hypothetical crystallographic studies of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, the bromine atom on the pyridine (B92270) ring would be a key focus for investigating halogen bonding. This type of non-covalent interaction, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site, could play a significant role in the crystal packing. Potential halogen bond acceptors within the structure could include the nitrogen atoms of the pyrimidine (B1678525) or pyridine rings, or the oxygen atom of the ether linkage. The strength and geometry of these interactions would be characterized by the Br···N or Br···O distances and the C-Br···X angle (where X is the acceptor atom).

Crystal Packing Analysis and Polymorphism Studies

An analysis of the crystal packing would describe how the individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by the interplay of the various intermolecular forces. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this molecule. Different polymorphs would exhibit distinct crystal packing and, consequently, may have different physical properties. Polymorphism studies would involve crystallizing the compound under various conditions to identify and characterize any different crystalline forms.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

A quantitative analysis derived from the Hirshfeld surface would provide precise percentages for the various intermolecular contacts. For instance, it would detail the proportion of H···H, C···H, N···H, O···H, and Br···X (where X is any other atom) contacts. This data is crucial for understanding the hierarchy and relative importance of the different forces holding the crystal lattice together.

Enrichment ratios would offer a more nuanced understanding of the intermolecular interactions by comparing the proportion of actual contacts in the crystal with the proportion that would be expected based on the chemical composition of the molecule. A high enrichment ratio for a particular interaction (e.g., halogen bonding) would indicate a strong propensity for that type of contact to form, highlighting its significance in directing the crystal packing.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) would be employed to characterize the bulk sample of this compound. The resulting diffraction pattern serves as a fingerprint for the crystalline phase, and it can be used to confirm the phase purity of the synthesized material. If different polymorphs were identified, PXRD would be a key technique for distinguishing between them and for monitoring any phase transformations under different conditions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic and structural properties of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine.

The three-dimensional arrangement of atoms in this compound is crucial for its activity and interactions. Geometry optimization calculations using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are employed to determine the most stable conformation (the lowest energy state) of the molecule.

Conformational analysis reveals that the molecule's structure is primarily defined by the torsional or dihedral angles between the pyridine (B92270) and pyrimidine (B1678525) rings linked by the ether oxygen. The flexibility around this ether linkage allows for various spatial orientations of the two aromatic rings relative to each other. The optimized geometry typically shows a non-planar arrangement, which helps to minimize steric hindrance between the two ring systems.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-O (pyrimidine) | ~1.36 Å |

| Bond Length | C-O (pyridine) | ~1.38 Å |

| Bond Angle | C-O-C | ~118.5° |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Note: The values presented are typical and may vary slightly based on the specific computational method and basis set used.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the more electron-rich regions, often involving the pyridine ring and the ether oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyrimidine ring, suggesting this is the likely site for nucleophilic attack. A smaller HOMO-LUMO gap implies lower stability and higher chemical reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are representative and depend on the level of theory and basis set.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values.

In the MEP surface of this compound, the regions of most negative potential (typically colored red or yellow) are located around the nitrogen atoms of the pyrimidine and pyridine rings, as well as the ether oxygen. These sites are electron-rich and thus susceptible to electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating electron-deficient areas.

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, provide quantitative measures of chemical reactivity. Fukui functions, in particular, help to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations can pinpoint specific atoms on both the pyridine and pyrimidine rings that are most likely to participate in chemical reactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time in a more realistic environment, such as in a solvent.

MD simulations of this compound, often performed in a box of water molecules, reveal the molecule's conformational flexibility. These simulations show that the dihedral angle between the pyridine and pyrimidine rings is not fixed but fluctuates around an equilibrium value. This flexibility is a key determinant of how the molecule can adapt its shape to bind to a biological target or participate in intermolecular interactions. The simulations can also provide information on the stability of different conformations and the energy barriers for transition between them.

Solvent Effects on Molecular Conformation

The conformation of a molecule, its three-dimensional arrangement of atoms, can be significantly influenced by the surrounding solvent. Solvation models in computational chemistry are used to simulate these effects, predicting changes in geometry, stability, and electronic structure. For this compound, there are no published studies detailing how its conformation might vary in solvents of differing polarity. Such a study would be crucial for understanding its behavior in solution-based applications.

Intermolecular Interactions in Solution Phase

The way molecules interact with each other in a solution is fundamental to many chemical and biological processes. Computational methods can elucidate the nature and strength of these interactions, such as hydrogen bonding and van der Waals forces. An analysis of the intermolecular interactions of this compound would provide valuable information about its solution-phase behavior, including its solubility and aggregation tendencies. At present, this information is not available.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Predicting the spectroscopic signatures of a molecule is a key application of computational chemistry. Techniques such as Density Functional Theory (DFT) can calculate the expected Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Comparison of Calculated and Experimental Spectra

A critical step in validating computational methods is the comparison of calculated spectra with experimentally obtained data. This process helps to refine theoretical models and provides confidence in the predicted properties. For this compound, the absence of both published experimental and calculated spectra precludes any such comparison.

Assignment of Complex Spectroscopic Features

Computational predictions are invaluable for assigning complex features in experimental spectra to specific atomic or molecular motions. This is particularly useful for molecules with multiple functional groups, where spectral overlap can make interpretation challenging. Without computational data for this compound, a detailed assignment of its spectroscopic features remains speculative.

Energy Framework Analysis of Crystalline Structures

Energy framework analysis is a computational technique used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method provides insight into the stability and packing of molecules in the solid state. To perform this analysis, a crystal structure of the compound is required. A search of crystallographic databases indicates that the crystal structure of this compound has not been determined, and consequently, no energy framework analysis has been reported. Such an analysis would be instrumental in understanding the solid-state properties of this compound.

Chemical Reactivity and Derivatization Strategies

Reactions at the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Heteroaryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, the bromine atom on the pyridine ring is expected to readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or esters. This would allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, leading to the synthesis of diverse biaryl and heteroaryl structures.

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Bromopyridines/Pyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 80-100 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 90-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-120 |

It is anticipated that similar conditions would be applicable to this compound to afford a variety of substituted derivatives. The electronic nature of the boronic acid coupling partner and the specific ligand-catalyst system chosen would likely influence the reaction efficiency and yield.

Negishi, Stille, and Sonogashira Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are expected to be viable for the derivatization of the bromo-substituent.

The Negishi coupling , which employs organozinc reagents, is another effective method for C-C bond formation and is often noted for its high functional group tolerance.

The Stille coupling utilizes organotin compounds (stannanes) and is also a well-established method for the synthesis of complex organic molecules. The reaction is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a notable drawback.

The Sonogashira coupling is a particularly important reaction for the introduction of alkyne moieties. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. It is highly probable that this compound would readily undergo Sonogashira coupling with various terminal alkynes to yield the corresponding 5-alkynylpyridine derivatives. These products could then serve as versatile intermediates for further transformations.

Nucleophilic Displacement of Bromine

Direct nucleophilic displacement of the bromine atom on the pyridine ring is generally challenging under standard SₙAr conditions due to the electron-rich nature of the pyridine ring. However, under specific conditions, such as the use of strong nucleophiles and potentially with copper or palladium catalysis (Buchwald-Hartwig amination for N-nucleophiles or similar reactions for O- and S-nucleophiles), displacement of the bromine could be achieved. This would allow for the introduction of amino, alkoxy, or thioether functionalities at the 5-position of the pyridine ring.

Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring, being an electron-deficient heteroaromatic system, exhibits distinct reactivity compared to the pyridine ring.

Electrophilic Aromatic Substitution on Pyrimidine

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the presence of two deactivating nitrogen atoms, which significantly reduce the electron density of the ring. ku.edugoogle.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation typically require harsh conditions and often result in low yields, if they proceed at all. The C-5 position of the pyrimidine ring is the most likely site for electrophilic attack, as it is the least electron-deficient carbon atom. ku.edu However, without strong activating groups on the pyrimidine ring, electrophilic substitution on this compound is expected to be unfavorable. The presence of the aryloxy group at the 2-position may have a modest activating effect, but it is unlikely to be sufficient to promote facile electrophilic substitution.

Nucleophilic Aromatic Substitution on Pyrimidine

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). stackexchange.comstackexchange.com This is particularly true at the C-2, C-4, and C-6 positions, which are activated by the adjacent nitrogen atoms. In the case of this compound, the 2-position is already substituted. The C-4 and C-6 positions would be the most likely sites for nucleophilic attack if a suitable leaving group were present at one of these positions. As the parent molecule does not have a leaving group on the pyrimidine ring, direct nucleophilic substitution is not a primary reaction pathway. However, if the pyrimidine ring were to be functionalized with a halogen at the 4- or 6-position, subsequent nucleophilic displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) would be a feasible derivatization strategy. The regioselectivity of such a reaction would be influenced by the electronic and steric environment of the ring. stackexchange.com

Functionalization at Nitrogen Atoms

The this compound scaffold contains three nitrogen atoms, each with distinct electronic environments that dictate their reactivity. The pyrimidine ring possesses two nitrogen atoms at positions 1 and 3, while the pyridine ring has one at position 1. These nitrogen atoms are generally nucleophilic due to the presence of lone pairs of electrons.

Functionalization, such as alkylation or acylation, would likely occur at one of these sites. The relative nucleophilicity of these nitrogens is influenced by steric hindrance and the electronic effects of the surrounding molecular framework. The pyrimidine nitrogens, being part of a diazine system, are generally less basic than the pyridine nitrogen. However, the specific reaction conditions, including the nature of the electrophile and the solvent system, would play a crucial role in determining the regioselectivity of such transformations.

Reactions at the Pyridine Ring

The pyridine ring in this compound is substituted with a bromine atom and an aryloxy group, which significantly influences its reactivity.

Functionalization at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a primary site for electrophilic attack. It can be readily protonated, alkylated, or oxidized. For instance, treatment with an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding N-alkylpyridinium salt. This quaternization process would significantly alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution on Pyridine

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions. In the case of this compound, the existing substituents—the bromine atom at C5 and the pyrimidinyloxy group at C3—will direct any potential incoming electrophile. The bromine is a deactivating but ortho-, para-directing group, while the aryloxy group is an activating and ortho-, para-directing group.

Given the positions of the existing substituents, further electrophilic substitution would be directed to the C2, C4, and C6 positions. However, the strong deactivating effect of the pyridine nitrogen, coupled with the presence of the bromine atom, makes electrophilic substitution challenging. If achieved, the most likely positions for substitution would be C4 and C6, ortho to the activating pyrimidinyloxy group.

Reactivity of the Aryloxy Linkage

Hydrolytic Stability of the Ether Bond

Aryl ethers are generally characterized by their high hydrolytic stability. The ether linkage in this compound is expected to be robust under a wide range of pH conditions at ambient temperature. The delocalization of the oxygen lone pairs into the aromatic systems of both the pyridine and pyrimidine rings contributes to the strength and stability of the C-O bonds. Consequently, hydrolysis of this ether bond would likely require forcing conditions, such as high temperatures and the presence of strong acids or bases.

Cleavage Reactions of the Aryloxy Linkage

While stable, the aryloxy linkage can be cleaved under specific chemical conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used for the cleavage of aryl ethers. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent carbon atom. In this molecule, cleavage could potentially occur on either side of the oxygen atom, leading to 5-bromo-3-hydroxypyridine and a 2-halopyrimidine, or a 3-halopyridine derivative and 2-hydroxypyrimidine, depending on the reaction conditions and the relative stability of the intermediates.

Additionally, certain Lewis acids, such as boron tribromide (BBr3), are highly effective reagents for the cleavage of aryl ethers and could be employed to selectively break the C-O bond in this compound.

Synthesis of Structurally Diverse Analogues and Derivatives

The core structure of this compound serves as a versatile scaffold for creating diverse chemical libraries. Modifications can be systematically introduced at its three main structural components.

Modifications of the Bromopyridine Moiety

The bromine atom on the pyridine ring is a highly valuable functional group, acting as a key handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast range of substituents at the C-5 position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids or esters. lookchem.comnih.govillinois.edunih.govacs.orgmdpi.com This allows for the synthesis of biaryl and heteroaryl structures, significantly increasing molecular complexity.

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, enabling the introduction of primary and secondary amines, anilines, or other nitrogen-containing heterocycles in place of the bromine atom. wikipedia.orgresearchgate.netorganic-chemistry.orgrsc.orgacs.org This is a crucial strategy for synthesizing derivatives with potential applications as receptor ligands or enzyme inhibitors.

Sonogashira Coupling: By reacting the bromopyridine with terminal alkynes, the Sonogashira coupling introduces alkynyl groups. nih.govsoton.ac.uknih.govrsc.org These alkynyl derivatives can serve as final products or as intermediates for further transformations, such as cyclization reactions or conversion to other functional groups. soton.ac.uk

Other Coupling Reactions: Other palladium-catalyzed reactions such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and carbonylative couplings can also be employed to further diversify the pyridine moiety. researchgate.net

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Moiety |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl/Heteroaryl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/XPhos, RuPhos | Amino (NR₂) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄/CuI | Alkynyl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl/Alkyl/Vinyl |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂/P(o-tol)₃ | Alkenyl |

Modifications of the Pyrimidine Moiety

The pyrimidine ring, while generally less reactive towards electrophiles than benzene due to the presence of two electron-withdrawing nitrogen atoms, can undergo substitution reactions, particularly when activated. researchgate.net

Electrophilic Aromatic Substitution: The C-5 position of the pyrimidine ring is the most likely site for electrophilic attack, as it is the most electron-rich position. researchgate.netresearchgate.net Reactions such as halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide), nitration, or sulfonation could potentially be achieved, especially if activating groups are present or under forcing conditions. wikipedia.orglibretexts.orglibretexts.org

Lithiation and Subsequent Quenching: Directed ortho-metalation (DoM) is a powerful strategy for functionalizing heteroaromatic rings. Treatment with a strong base like lithium diisopropylamide (LDA) could potentially lead to deprotonation at a specific position on the pyrimidine ring, followed by quenching with an electrophile (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.

Nucleophilic Aromatic Substitution (SNAr): While less common on the pyrimidine ring of this specific scaffold without a leaving group, this pathway could be engineered. For example, conversion of a hydroxyl group (introduced at C-4 or C-6) to a triflate would create a site susceptible to nucleophilic attack by amines, alkoxides, or thiolates.

Condensation Reactions: If substituents on the pyrimidine ring contain reactive functional groups (e.g., amino, hydroxyl, or methyl groups), they can be used as handles for condensation reactions to build fused-ring systems, such as pyrido[2,3-d]pyrimidines. rsc.orgnih.gov

| Modification Strategy | Reagents (Example) | Target Position | Introduced Group |

|---|---|---|---|

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C-5 | -Br |

| Directed Metalation | 1. LDA; 2. Electrophile (e.g., DMF) | C-4 or C-6 | -CHO |

| Fused Ring Formation | Condensation with a 1,3-dicarbonyl compound | N/A (uses existing groups) | Fused Pyridine Ring |

Modifications of the Oxy Linkage

The ether linkage (-O-) is generally robust, but it can be replaced with other linking groups to create structurally distinct analogues. This modification typically requires a de novo synthesis rather than a direct transformation of the existing linkage.

Thioether Analogues: To synthesize the corresponding thioether, 2-mercaptopyrimidine (B73435) or its tautomer, pyrimidine-2-thione, can be reacted with 5-bromo-3-halopyridine or 5-bromo-3-hydroxypyridine under appropriate conditions (e.g., Williamson ether synthesis conditions adapted for sulfur). The synthesis of thioether-containing compounds often involves building blocks where a disulfide bond is replaced by a more stable thioether (cystathionine) bridge. nih.govnih.gov

Amino Analogues: An amino linkage (-NH-) can be introduced by reacting 2-aminopyrimidine (B69317) with a suitable 5-bromo-3-halopyridine. This reaction often falls under the category of a Buchwald-Hartwig amination or an SNAr reaction, depending on the specific substrates and conditions.

Structure-Reactivity Relationship Studies for Chemical Transformations

The reactivity of this compound in chemical transformations is significantly influenced by its electronic and steric properties, which can be modulated by introducing substituents on either heterocyclic ring.

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the C-Br bond. The efficiency of this step is highly dependent on the electronic nature of the pyridine ring.

Electronic Effects: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ attached to the pyridine ring increase its electrophilicity. This makes the carbon atom of the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, generally leading to faster reaction rates. Conversely, electron-donating groups (EDGs) like -CH₃, -OCH₃, or -NH₂ decrease the electrophilicity of the C-Br bond, which can slow down the oxidative addition step. preprints.org

Steric Effects: Steric hindrance near the reaction site (the bromine atom) can impede the approach of the bulky palladium catalyst, slowing down the reaction. Substituents at the C-4 or C-6 positions of the pyridine ring can have a significant steric impact. The choice of phosphine (B1218219) ligand on the palladium catalyst is also critical; bulkier ligands can sometimes accelerate the reductive elimination step but may hinder the initial oxidative addition if the substrate is also sterically demanding. chemrxiv.org

| Substituent Type on Pyridine Ring | Position | Expected Effect on Cross-Coupling Reactivity | Reason |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | C-2, C-4, C-6 | Increase | Enhances electrophilicity of C-Br bond, accelerating oxidative addition. |

| Electron-Donating Group (EDG) | C-2, C-4, C-6 | Decrease | Reduces electrophilicity of C-Br bond, slowing oxidative addition. |

| Bulky Group | C-4, C-6 | Decrease | Steric hindrance impedes the approach of the palladium catalyst. |

Mechanistic Investigations of Key Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone reaction for modifying the bromopyridine moiety. Its mechanism has been extensively studied and is generally understood to proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-Br) bond of the pyridine ring, forming a Pd(II) intermediate (Ar-Pd-Br). This is often the rate-limiting step of the cycle. nih.gov

Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate species (R-B(OH)₃⁻). researchgate.netresearchgate.net The resulting intermediate is an Ar-Pd-R complex.

Reductive Elimination: The two organic groups (Ar and R) are coupled and eliminated from the palladium center, forming the final C-C bond of the product (Ar-R). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Reaction Kinetics and Transition State Analysis

Detailed kinetic and transition state analyses for reactions involving this compound specifically are not widely available in published literature. However, general principles derived from studies on similar systems can be applied.

Transition State Analysis: Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. nih.govrsc.orgrsc.org Transition state analysis involves calculating the energy profiles of the reaction pathway, including the structures and energies of all intermediates and transition states. Such calculations can provide insights into the activation barriers for each elementary step (oxidative addition, transmetalation, reductive elimination), helping to predict which step is rate-limiting and how substituents or ligands influence reactivity. researchgate.netrsc.org For the Suzuki reaction, DFT studies have helped elucidate the precise role of the base in activating the boronic acid and the geometry of the key transition states. nih.govresearchgate.net

Potential Applications in Non Biological Chemical Systems

Utility as a Synthetic Building Block for Complex Molecules

The structural framework of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine makes it a valuable intermediate or "building block" in organic synthesis. nih.govslideshare.net Heterocyclic compounds containing pyridine (B92270) and pyrimidine (B1678525) cores are considered privileged scaffolds due to their wide-ranging presence in functional molecules. nih.govresearchgate.net The reactivity of this compound is largely dictated by its functional groups, which allow for systematic and controlled modifications to build more elaborate molecular architectures.

The most significant feature for its use as a precursor is the bromine atom on the pyridine ring. The carbon-bromine (C-Br) bond is a key functional group for engaging in a variety of transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org By leveraging palladium-catalyzed transformations, the bromine atom can be substituted with a wide array of chemical moieties, enabling the synthesis of complex, polycyclic, or multi-substituted heterocyclic systems. researchgate.netbeilstein-journals.org

For instance, 3-bromopyridine (B30812) derivatives are common starting materials for creating highly functionalized molecules through reactions like the Suzuki, Stille, and Sonogashira couplings. researchgate.net These reactions allow for the introduction of new aryl, vinyl, or alkynyl groups, respectively. Similarly, Buchwald-Hartwig amination can be employed to form new carbon-nitrogen bonds, linking the pyridine core to various amines. This versatility allows chemists to use this compound as a scaffold, systematically building complexity from the brominated position. mdpi.com

Below is a table summarizing potential cross-coupling reactions for which the C-Br bond of the compound serves as a reactive handle.

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed | Resulting Structure Type |

| Suzuki Coupling | Pd(PPh₃)₄ | Organoboron Reagent (R-B(OR)₂) | C-C | Biaryl or Alkyl-Aryl Heterocycle |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnR'₃) | C-C | Biaryl or Vinyl-Aryl Heterocycle |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Aryl-Alkynyl Heterocycle |

| Heck Coupling | Pd(OAc)₂ | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Aryl-Substituted Alkene |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand | Amine (R₂NH) | C-N | Aryl Amine |

| Cyanation | Pd(PPh₃)₄ | Cyanide Source (e.g., Zn(CN)₂) | C-CN | Aryl Nitrile |

This table presents generalized reaction types applicable to bromopyridine substrates.

While specific applications of this compound in materials science are not yet extensively documented, its structure is well-suited for such purposes. Pyridine-based compounds are widely used to construct functional materials, including metal-organic frameworks (MOFs) and surface-confined molecular assemblies. nih.gov The compound possesses multiple nitrogen atoms which can act as coordination sites for metal ions. nih.gov

The distinct pyridine and pyrimidine rings could be programmed to coordinate with different metal centers, potentially allowing for the directed assembly of heterometallic polymers or networks. The ether linkage provides a degree of conformational flexibility. By first using the bromine atom to polymerize or attach the molecule to a surface via cross-coupling, the nitrogen atoms remain available for subsequent coordination chemistry, creating functional materials with accessible metal-binding sites. Such materials could have applications in catalysis, gas storage, or as electrochromic composites. nih.gov

Ligand Design in Catalysis

The presence of multiple Lewis basic nitrogen atoms makes this compound a candidate for use as a ligand in coordination chemistry and catalysis. openlcc.netwikipedia.org Ligands are crucial components of catalysts, as they bind to the metal center and modulate its electronic properties and steric environment, thereby controlling its reactivity and selectivity. nih.gov

The primary role in metal coordination is played by the nitrogen atoms of the pyridine and pyrimidine rings. rsc.org As Lewis bases, these nitrogen atoms can donate their lone pair of electrons to a vacant orbital on a transition metal ion, forming a coordinate covalent bond. openlcc.nethawaii.edu Depending on the metal's preferred geometry and the conformation of the ether linkage, the molecule could act as a bidentate ligand, binding a single metal center through two nitrogen atoms, or as a bridging ligand that connects two or more metal centers. wikipedia.orgwikipedia.org

The bromine atom, while a potential coordination site (as a halide ligand), is less likely to serve as a primary, stable donor atom compared to the nitrogen centers. openlcc.netwikipedia.org Its more significant role in catalysis is as a reactive site. The C-Br bond can undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), a key step that initiates many cross-coupling catalytic cycles. rsc.org Therefore, in the context of ligand design, the bromine is often viewed as a point for substrate reactivity rather than a stable point of coordination. researchgate.net

The potential coordinating and reactive sites are summarized in the table below.

| Functional Group | Atom(s) | Primary Role in Metal Interactions | Type of Interaction |

| Pyridine Ring | Nitrogen (N1) | Ligand Coordination | N-donor, Lewis Base |

| Pyrimidine Ring | Nitrogen (N1', N3') | Ligand Coordination | N-donor, Lewis Base |

| Bromo Substituent | Bromine (Br) | Reactive Site for Catalysis | Substrate for Oxidative Addition |

| Ether Linkage | Oxygen (O) | Weak Coordination | O-donor (less common than N) |

In the context of transition metal-catalyzed reactions, this compound is more commonly conceptualized as a substrate rather than a component of the catalyst's ligand sphere. As detailed in section 7.1.1, the C-Br bond is readily activated by transition metals, particularly palladium. rsc.orgnih.gov This makes the molecule an excellent reactant for reactions that build molecular complexity. researchgate.net

A typical palladium-catalyzed cycle would involve the oxidative addition of the C-Br bond to a Pd(0) complex, forming an organopalladium(II) intermediate. This intermediate then undergoes transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org The efficiency of these reactions makes this compound a versatile platform for accessing a wide range of more complex derivatives.

Probes for Fundamental Chemical Studies

Chemical probes are small molecules used to study and visualize processes in complex chemical or biological systems. chemicalprobes.org Halogenated pyrimidines and their analogues have been developed as probes, often by leveraging the halogen as a handle for attaching reporter groups like fluorophores or for detection through other means. nih.govnih.gov

Although direct use of this compound as a probe is not widely reported for non-biological systems, it serves as an excellent precursor for creating such tools. Through the cross-coupling reactions described previously, a fluorescent dye, a photoactive moiety, or a spin label could be readily attached at the 5-position of the pyridine ring. The resulting functionalized molecule could then be used to study:

Polymer and Material Dynamics: By incorporating the fluorescently-labeled molecule into a polymer or MOF, its distribution, orientation, and local environment could be studied using techniques like fluorescence spectroscopy or microscopy.

Reaction Mechanisms: A labeled version of the molecule could be used to track its path through a complex reaction sequence or to study binding events in supramolecular chemistry.

Surface Interactions: By attaching the molecule to a surface, the labeled probe could report on changes in the local chemical environment, such as pH or the presence of specific metal ions.

The use of pyrimidine analogues as chemical probes to monitor DNA replication via click chemistry highlights the potential of this class of compounds for creating advanced research tools. nih.govresearchgate.net

Analytical Standards and Reference Materials

The utility of a chemical compound as an analytical standard or reference material is contingent upon its purity, stability, and well-characterized physical and chemical properties. In the context of "this compound," its potential application in non-biological chemical systems as a standard for quality control and assurance hinges on the availability of such comprehensive data. This section explores the foundational aspects that would qualify this compound for such roles.

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific studies focused on the synthesis, purification, and analytical characterization of "this compound" for the express purpose of establishing it as a certified reference material. The development of an analytical standard is a rigorous process that involves:

High-Purity Synthesis: The compound must be synthesized and purified to a very high degree, with detailed documentation of the synthetic route and purification methods.

Comprehensive Characterization: The purified compound must be subjected to a battery of analytical techniques to confirm its identity and determine its purity. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.

Physicochemical Property Determination: Key physical properties such as melting point, boiling point, and solubility in various solvents must be accurately measured.

Stability Studies: The long-term stability of the compound under specified storage conditions must be assessed to ensure its integrity over time.

Without these foundational studies, the compound's use as a reliable standard for calibrating analytical instruments, validating analytical methods, or serving as a benchmark in comparative studies remains theoretical.

The following data table summarizes the kind of information that would be essential for establishing "this compound" as an analytical standard. It is important to note that the values presented would need to be determined through rigorous, documented experimental work.

Table 1: Essential Physicochemical Data for Analytical Standard Certification

| Property | Required Data for Certification |

|---|---|

| Chemical Formula | C₉H₆BrN₃O |

| Molecular Weight | 252.07 g/mol |

| CAS Number | 1245563-14-9 |

| Purity (e.g., by HPLC, GC) | >98% (with detailed impurity profile) |

| Melting Point | Experimentally determined value with range |

| Appearance | Crystalline solid (color and form) |

| Solubility | Quantitative data in various solvents |

| ¹H NMR Spectrum | Conforms to the proposed structure |

| ¹³C NMR Spectrum | Conforms to the proposed structure |

| Mass Spectrum (HRMS) | Accurate mass measurement confirming elemental composition |

| Infrared (IR) Spectrum | Characteristic absorption bands |

| Ultraviolet-Visible (UV-Vis) Spectrum | λmax and molar absorptivity |

Advanced Analytical Method Development for the Compound

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating 2-((5-Bromopyridin-3-yl)oxy)pyrimidine from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity and quantification, while Gas Chromatography (GC) can be applicable for volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

A robust reverse-phase HPLC (RP-HPLC) method is the cornerstone for the purity assessment and quantification of this compound. The development of such a method involves a systematic optimization of chromatographic parameters to achieve optimal separation and detection.

Method Parameters: The separation is typically carried out on a C18 stationary phase, which provides good retention and selectivity for aromatic and moderately polar compounds like the target molecule. researchgate.net A gradient elution is often preferred to ensure the efficient elution of both the main compound and any potential impurities with varying polarities.

A typical HPLC method for the analysis of this compound could be developed as follows:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Hypothetical Purity Analysis Data:

| Compound | Retention Time (min) | Area (%) |

| 5-Bromopyridin-3-ol | 4.2 | 0.08 |

| 2-Chloropyrimidine (B141910) | 5.8 | 0.12 |

| This compound | 15.7 | 99.75 |

| Unidentified Impurity 1 | 18.3 | 0.03 |

| Unidentified Impurity 2 | 21.1 | 0.02 |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has low volatility, GC analysis may be suitable for the detection of volatile impurities or after a derivatization step. semanticscholar.org For instance, analysis of starting materials like halogenated pyridines is often performed by GC. nih.gov

A potential GC method for volatile impurities could be:

| Parameter | Condition |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

Spectroscopic Methods for Quantification in Non-Biological Matrices

Spectroscopic techniques offer rapid and non-destructive methods for the quantification of this compound.

UV-Vis Spectrophotometric Assays

UV-Vis spectrophotometry is a simple and cost-effective technique for the quantification of the compound in solutions. The presence of aromatic rings (pyridine and pyrimidine) results in significant UV absorbance. A rapid and sensitive UV-Vis spectroscopic method can be developed for its estimation. nih.govresearchgate.net

Method Development: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For pyrimidine (B1678525) derivatives, a λmax is often observed around 270-275 nm. nih.gov A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

Hypothetical UV-Vis Data:

| Parameter | Value |

| Solvent | Methanol |

| λmax | 270 nm |

| Linearity Range | 2 - 20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

Advanced NMR-based Quantification (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte. nih.gov The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Methodology: A known amount of the this compound sample is dissolved in a suitable deuterated solvent along with a known amount of an internal standard. The internal standard should be a stable compound with a simple spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. The ¹H NMR spectrum is then acquired under quantitative conditions (e.g., long relaxation delay). The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard. The effect of substituents on the chemical shift is a key consideration in selecting the appropriate signals for quantification. researchgate.net

Hypothetical qNMR Purity Calculation:

| Parameter | Value |

| Analyte Signal (Integral) | Pyrimidine H (e.g., at δ 8.6 ppm) = 1.00 |

| Internal Standard (Maleic Acid) | Olefinic CH (δ 6.2 ppm) = 2.00 |

| Mass of Analyte | 10.5 mg |

| Mass of Internal Standard | 5.2 mg |

| Molecular Weight of Analyte | 268.09 g/mol |

| Molecular Weight of Internal Standard | 116.07 g/mol |

| Calculated Purity | 99.6% |

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the physical and chemical properties of this compound as a function of temperature. These methods are vital for assessing thermal stability and characterizing solid-state properties.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization events, and other phase transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of the compound. The TGA thermogram would indicate the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. Studies on other pyrimidine derivatives have shown that thermal stability can vary significantly based on the structure and substitutions. researchgate.net

Hypothetical Thermal Analysis Data:

| Analysis | Parameter | Result |

| DSC | Melting Point (Onset) | 135 °C |

| Melting Point (Peak) | 138 °C | |

| TGA | Onset of Decomposition | ~250 °C |

| Major Weight Loss | 250 - 400 °C | |

| Residue at 600 °C | < 5% |

Impurity Profiling and Stability Studies under Various Chemical Conditions

The comprehensive analysis of this compound is critical for ensuring its quality, safety, and efficacy in any potential application. This involves a deep understanding of its impurity profile and its stability under a variety of chemical stressors. Forced degradation studies are instrumental in identifying potential degradation products and pathways, which in turn facilitates the development of stability-indicating analytical methods. While specific experimental data for this compound is not extensively available in public literature, an analysis of its structural components—a bromopyridine ring, a pyrimidine ring, and an ether linkage—allows for a scientifically grounded projection of its stability characteristics and potential impurities.

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are designed to generate potential degradation products. These studies typically include exposure to acid, base, oxidation, heat, and light. The insights gained are fundamental for developing robust analytical methods capable of separating and quantifying the active substance from any process-related impurities and degradation products.

Hydrolytic Degradation:

Under acidic and basic conditions, the ether linkage in this compound is a primary site for potential hydrolysis. This reaction would likely lead to the cleavage of the molecule, yielding 5-bromo-pyridin-3-ol and pyrimidin-2-ol. The rate of hydrolysis is expected to be dependent on the pH and temperature of the environment.

Acidic Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, protonation of the nitrogen atoms in the pyridine (B92270) and pyrimidine rings could make the ether oxygen more susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond.

Basic Hydrolysis: Under alkaline conditions, for instance, in the presence of sodium hydroxide, direct nucleophilic attack on the carbon atoms adjacent to the ether linkage can occur, although this is generally less facile for aryl ethers unless activated by strong electron-withdrawing groups.

Oxidative Degradation:

Exposure to oxidative stress, typically using hydrogen peroxide, can lead to several degradation products. The nitrogen atoms in both the pyridine and pyrimidine rings are susceptible to oxidation, potentially forming N-oxides. The aromatic rings themselves could also undergo hydroxylation, although this is generally a less favored pathway under standard oxidative test conditions.

Photolytic Degradation:

Compounds containing a bromo-aromatic moiety can be susceptible to photolytic degradation. Upon exposure to UV light, the carbon-bromine bond may undergo homolytic cleavage, leading to the formation of a debrominated impurity, 2-(pyridin-3-yloxy)pyrimidine. The energy from the light source can also promote other radical-initiated degradation pathways.

Thermal Degradation:

Thermal stress is applied to assess the stability of the compound at elevated temperatures. For this compound, significant degradation is not anticipated under typical solid-state thermal stress conditions unless the temperature is high enough to cause decomposition.

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the effective monitoring of these potential impurities. Such a method must be capable of resolving the parent compound from all potential process-related impurities and degradation products. A typical approach would involve a reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection would likely be performed using a UV detector at a wavelength where all compounds of interest have adequate absorbance.

The following tables provide a hypothetical summary of the results that could be expected from a comprehensive impurity profiling and stability study of this compound.

Table 1: Potential Impurities of this compound

| Compound Name | Structure | Potential Origin |

| 5-bromo-pyridin-3-ol | Hydrolytic degradation | |

| Pyrimidin-2-ol | Hydrolytic degradation | |

| This compound N-oxide | Oxidative degradation | |

| 2-(pyridin-3-yloxy)pyrimidine | Photolytic degradation |

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | Observation | Major Degradation Products |

| Acid Hydrolysis | 0.1 N HCl at 80°C for 24h | Significant degradation | 5-bromo-pyridin-3-ol, Pyrimidin-2-ol |

| Base Hydrolysis | 0.1 N NaOH at 80°C for 24h | Moderate degradation | 5-bromo-pyridin-3-ol, Pyrimidin-2-ol |

| Oxidation | 3% H₂O₂ at RT for 48h | Moderate degradation | This compound N-oxide |

| Photolytic | Solid-state, exposed to UV light (ICH Q1B) | Minor degradation | 2-(pyridin-3-yloxy)pyrimidine |

| Thermal | Solid-state, 105°C for 72h | Negligible degradation | - |

Future Perspectives and Research Directions

Exploration of Novel and Efficient Synthetic Routes

The synthesis of 2-((5-Bromopyridin-3-yl)oxy)pyrimidine, an unsymmetrical diaryl ether, presents inherent synthetic challenges. Traditional methods for the formation of the C-O-C ether linkage often require harsh reaction conditions. Future research will likely focus on the development of milder, more efficient, and sustainable synthetic protocols.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govjocpr.com The continued development of novel phosphine (B1218219) ligands and palladium precatalysts is expected to yield more active and robust catalytic systems for the synthesis of aryloxypyrimidines. youtube.com These advancements could enable the coupling of a broader range of substrates under milder conditions, with lower catalyst loadings and in more environmentally benign solvent systems.

Furthermore, one-pot tandem reactions that combine multiple synthetic steps into a single operation offer significant advantages in terms of efficiency and waste reduction. psu.edu The development of a one-pot synthesis for this compound, possibly combining a halogenation or borylation step with the C-O coupling, would represent a significant step forward.

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Advanced Pd-Catalyzed Cross-Coupling | Milder reaction conditions, higher yields, broader substrate scope | Development of novel ligands and precatalysts, exploration of alternative metal catalysts (e.g., Ni, Cu) |

| One-Pot Tandem Reactions | Increased efficiency, reduced waste, simplified purification | Design of novel multi-step reaction sequences, optimization of reaction conditions for compatibility |

| Flow Chemistry | Improved safety, scalability, and process control | Development of continuous flow reactors for C-O bond formation, integration of in-line purification |

| Photoredox Catalysis | Access to novel reaction pathways, use of visible light as a sustainable energy source | Identification of suitable photosensitizers and reaction conditions for C-O coupling |

Deeper Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics governing the synthesis of this compound is crucial for optimizing existing synthetic methods and developing new ones. The predominant mechanism for the formation of the aryloxypyrimidine linkage is nucleophilic aromatic substitution (SNAr). nih.gov

Future research should focus on detailed kinetic studies to elucidate the factors influencing the rate and selectivity of the SNAr reaction. psu.eduresearchgate.net This includes investigating the effects of solvent, temperature, base, and the electronic and steric properties of the reactants. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathway, including the structure of intermediates and transition states. researchgate.net This knowledge can guide the rational design of more efficient synthetic protocols.

Advanced Computational Modeling for Property Prediction and Reactivity

Computational chemistry has become an invaluable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts. For this compound, advanced computational modeling can play a pivotal role in several areas.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of this compound and its analogues. nih.govchemrxiv.org These models use molecular descriptors to establish a mathematical relationship between the chemical structure and a particular property. Such studies can accelerate the discovery of new compounds with desired characteristics.

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, which is particularly relevant given the prevalence of pyrimidine (B1678525) derivatives in medicinal chemistry. chemrxiv.org For non-biological applications, computational modeling can be used to predict material properties such as electronic conductivity, thermal stability, and optical properties.

Design and Synthesis of Chemically Versatile Analogues

The bromine atom on the pyridine (B92270) ring of this compound serves as a versatile handle for further chemical modification through various cross-coupling reactions. This opens up a vast chemical space for the design and synthesis of a diverse library of analogues with tailored properties.

The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to introduce a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. researchgate.net Similarly, the Buchwald-Hartwig amination can be employed to install various amine functionalities. nih.gov These modifications can significantly impact the electronic and steric properties of the molecule, leading to new compounds with potentially enhanced biological activities or novel material properties.

The synthesis of a library of analogues will enable systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies, providing a deeper understanding of how molecular structure influences function.

Expanding Non-Biological Applications in Chemical Synthesis and Materials

While the primary focus of pyrimidine chemistry has been on medicinal applications, the unique electronic and structural features of the aryloxypyrimidine scaffold suggest potential for its use in materials science and as a building block in organic synthesis. researchgate.net

The extended π-system and the presence of multiple heteroatoms in this compound and its derivatives make them interesting candidates for the development of novel organic electronic materials. Potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the realm of materials science, aryloxypyrimidine-based structures could be incorporated into porous organic frameworks (POFs) or metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis. Furthermore, the ability to functionalize the scaffold allows for the tuning of its properties for specific applications, such as in the design of functional biomaterials and scaffolds for tissue engineering. mdpi.comresearchgate.netfrontiersin.orgcardiff.ac.ukmdpi.com

Challenges and Opportunities in the Field of Aryloxypyrimidine Chemistry

The future development of this compound and related aryloxypyrimidines is not without its challenges. The regioselective synthesis of substituted analogues can be complex, requiring careful control of reaction conditions. nih.gov The synthesis of unsymmetrical diaryl ethers, in general, can be challenging, often leading to mixtures of products. nih.gov

However, these challenges also present significant opportunities for innovation. The development of novel catalytic systems that can achieve high regioselectivity in the functionalization of the aryloxypyrimidine scaffold would be a major breakthrough. Furthermore, the exploration of greener and more sustainable synthetic methods, such as the use of flow chemistry and biocatalysis, will be crucial for the environmentally responsible production of these compounds.

The vast and largely unexplored chemical space of aryloxypyrimidine derivatives offers exciting opportunities for the discovery of new molecules with unique properties and applications. A multidisciplinary approach, combining advanced synthesis, computational modeling, and materials characterization, will be essential to fully realize the potential of this important class of compounds.

Q & A

Q. Table 1: Crystallographic Data for a Representative Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (P21/c) |

| Unit Cell Volume (ų) | 1986.5 |

| Radiation Source | Mo-Kα (λ = 0.71073 Å) |

| R-factor | <0.05 (converged refinement) |

| Reference |

Q. Table 2: Synthetic Optimization Parameters

| Variable | Optimal Condition |

|---|---|

| Equivalents of Reagent | 1.15 equiv |

| Solvent | DMSO |

| Temperature | 25–80°C (step-dependent) |

| Yield Range | 52–98% |

| Reference |

Key Considerations for Data Interpretation

- Contradictions in Reactivity Data : Cross-validate kinetic studies (e.g., Hammett plots) with computational models (DFT) to explain unexpected substituent effects .

- Structural-Activity Relationships (SAR) : Use crystallographic data to correlate pyrimidine ring planarity with biological activity (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.